Phenyl(benzeneseleno)sulfonate

Vue d'ensemble

Description

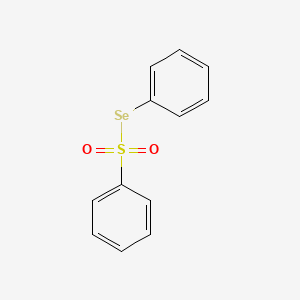

Phenyl(benzeneseleno)sulfonate is an organoselenium compound with the molecular formula C12H10O2SSe and a molecular weight of 297.23 g/mol This compound is characterized by the presence of a phenyl group attached to a benzeneseleno group through a sulfonate linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenyl(benzeneseleno)sulfonate can be synthesized through the reaction of benzeneselenol with phenylsulfonyl chloride under basic conditions. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the sulfonate ester bond .

Industrial Production Methods: The process may involve optimization of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Phenyl(benzeneseleno)sulfonate undergoes various chemical reactions, including:

Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.

Reduction: The compound can be reduced to form benzeneselenol and phenylsulfonic acid.

Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Selenoxide derivatives.

Reduction: Benzeneselenol and phenylsulfonic acid.

Substitution: Various substituted sulfonate esters.

Applications De Recherche Scientifique

Electrochemical Applications

Lithium-Sulfur Batteries:

One of the prominent applications of phenyl(benzeneseleno)sulfonate is in the enhancement of lithium-sulfur (Li-S) battery performance. Research has shown that functionalizing the surface of conductive materials, such as expanded reduced graphene oxide (eRGO), with sulfonate groups can significantly improve the interaction with lithium polysulfides (LiPs). This modification enhances the cycling stability and energy density of Li-S batteries by facilitating stronger binding interactions between the functionalized surface and LiPs, leading to improved electrochemical performance .

Materials Science

Conductive Polymers:

this compound can also be utilized in the synthesis of conductive polymers. The incorporation of sulfonate groups into polymer backbones enhances their ionic conductivity, making them suitable for applications in fuel cells and other electrochemical devices. For instance, sulfonated polyphenylenes have been developed to improve proton conductivity, which is crucial for the efficiency of proton exchange membranes (PEMs) in fuel cells .

Surfactants and Emulsifiers:

The compound is being explored as a potential surfactant due to its ability to reduce surface tension effectively. Studies indicate that alkylbenzene sulfonates derived from similar compounds exhibit excellent surfactant properties, which can be advantageous in various industrial applications, including detergents and emulsifiers .

Organic Synthesis

Synthesis of Functionalized Compounds:

this compound serves as a versatile intermediate in organic synthesis. It can be used to introduce selenium functionalities into organic molecules, which can alter their chemical properties and reactivity. This application is particularly valuable in pharmaceutical chemistry where selenium-containing compounds have shown biological activity.

Case Study 1: Lithium-Sulfur Battery Enhancement

A study demonstrated that by grafting this compound onto eRGO substrates, researchers achieved a notable increase in the binding affinity for LiPs during battery cycling. The functionalization was confirmed through various characterization techniques, including energy dispersive spectroscopy (EDS) and thermogravimetric analysis (TGA), which indicated improved stability and performance under high charge rates .

Case Study 2: Development of Conductive Polymers

Research into sulfonated polyarylenes highlighted the role of this compound in enhancing proton conductivity. The study compared various sulfonated polymers and found that those incorporating this compound exhibited superior ionic conductivity compared to traditional sulfonated polymers, making them more effective for use in fuel cells .

Mécanisme D'action

The mechanism of action of phenyl(benzeneseleno)sulfonate involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can enhance their reactivity and stability. The compound may exert its effects through the modulation of oxidative stress pathways and the inhibition of certain enzymes .

Comparaison Avec Des Composés Similaires

Benzeneselenol: A simpler selenium-containing compound with similar reactivity.

Phenylsulfonic Acid: Lacks the selenium atom but shares the sulfonate functional group.

Phenylselenol: Contains a selenium atom but lacks the sulfonate group .

Uniqueness: Phenyl(benzeneseleno)sulfonate is unique due to the combination of a phenyl group, a benzeneseleno group, and a sulfonate linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research .

Activité Biologique

Phenyl(benzeneseleno)sulfonate is an organoselenium compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant research findings.

This compound, with the chemical formula CHOSSe, is characterized by the presence of selenium in its structure, which is known to impart unique biological properties. The sulfonate group enhances its solubility in biological systems, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Selenium-containing compounds are recognized for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : Similar to other sulfonamide derivatives, this compound may inhibit specific enzymes, such as carbonic anhydrases, affecting physiological processes like acid-base balance and fluid secretion.

1. Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. A study indicated that organoselenium compounds possess antibacterial properties due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

3. Cardiovascular Effects

This compound may influence cardiovascular health by modulating blood pressure and improving endothelial function. Research on related sulfonamide compounds suggests a potential for reducing perfusion pressure and enhancing coronary resistance.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

Propriétés

IUPAC Name |

phenylselanylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2SSe/c13-15(14,11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFSIZIPBQCTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[Se]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2SSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502615 | |

| Record name | Se-Phenyl benzenesulfonoselenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60805-71-2 | |

| Record name | Se-Phenyl benzenesulfonoselenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.